Purity Specification: 98% (NLT) vs. 97% for the 3,5-Dibromo Regioisomer
The target compound 3,4-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is supplied with a minimum purity of 98% (NLT), as certified under ISO quality systems . In contrast, the most closely related regioisomer—3,5-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416712-61-2)—is commercially offered at a standard purity of 97% . This one-percentage-point difference in purity specification translates to a 50% reduction in total impurity burden (2% vs. 3%), which is meaningful for reaction optimization and downstream purification workflows.
| Evidence Dimension | Minimum purity specification (HPLC/GC) |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416712-61-2): 97% |
| Quantified Difference | ≥1 percentage point higher purity; ≤2% total impurities vs. ≤3% for comparator |
| Conditions | Vendor-certified purity specifications (MolCore ISO-certified for target; Bidepharm for comparator) |
Why This Matters
Higher starting material purity reduces side-product formation in multi-step syntheses, improving overall yield and simplifying chromatographic purification, which directly impacts procurement cost-effectiveness in medicinal chemistry campaigns.
